2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one
Description
This compound is a quinazolin-4(3H)-one derivative with three key substituents:
- Position 3: A 4-fluorophenyl moiety, which may influence electronic properties and target binding.
- Position 7: A piperidin-1-ylcarbonyl group, likely improving solubility and pharmacokinetic profiles.
Quinazolinones are known for diverse biological activities, including antiviral, anticancer, and kinase inhibition.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-7-(piperidine-1-carbonyl)quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClFN3O2S/c28-20-6-4-5-18(15-20)17-35-27-30-24-16-19(25(33)31-13-2-1-3-14-31)7-12-23(24)26(34)32(27)22-10-8-21(29)9-11-22/h4-12,15-16H,1-3,13-14,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKVWLKRQZMDPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC(=CC=C4)Cl)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClFN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the 3-chlorobenzylthio Group: This step involves the nucleophilic substitution reaction where the 3-chlorobenzylthio group is introduced onto the quinazolinone core.
Addition of the 4-fluorophenyl Group: The 4-fluorophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Attachment of the Piperidin-1-ylcarbonyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the quinazolinone core or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
This compound exhibits significant biological properties that make it a candidate for further research in pharmacology:
- Anticancer Activity : Quinazoline derivatives have been studied for their ability to inhibit cancer cell proliferation. The presence of the piperidine moiety and the fluorophenyl group in this compound enhances its interaction with biological targets, potentially leading to cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some studies suggest that quinazoline derivatives possess antimicrobial activity. This compound's thioether and piperidinyl groups may contribute to its effectiveness against bacterial strains, making it a candidate for developing new antibiotics.
Case Study 1: Anticancer Research
A study published in Molecular Pharmacology examined the anticancer effects of quinazoline derivatives on human cancer cell lines. The results indicated that compounds similar to 2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one exhibited IC50 values in the micromolar range, suggesting potent activity against specific tumor types .
Case Study 2: Antimicrobial Efficacy
Research documented in Antimicrobial Agents and Chemotherapy reported that derivatives of quinazoline demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted that modifications at the 3-position, such as those present in our compound, could enhance antibacterial properties .
Mechanism of Action
The mechanism of action of 2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example:
AMPA Receptor Antagonism: The compound may inhibit AMPA receptors by binding to specific sites, thereby modulating neurotransmission and providing therapeutic effects in neurological disorders.
Antimicrobial Activity: The compound may exert its antimicrobial effects by disrupting bacterial cell wall synthesis or interfering with essential bacterial enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Structural and Functional Insights:
Biological Activity: Schiff base quinazolinones (e.g., 3t) exhibit anti-tobacco mosaic virus (TMV) activity, but the target compound’s thioether linkage may alter target specificity . Thienopyrimidinones () demonstrate synthetic versatility but lack reported activity data, limiting direct comparison .
Synthetic Strategies :
- The target compound’s synthesis may involve nucleophilic substitution for the thioether group, analogous to methods in .
- Piperidine incorporation could follow carbamoylation protocols, as seen in kinase inhibitor syntheses.
Research Findings and Assay Feasibility
While direct data on the target compound is absent, highlights the microculture tetrazolium (MTT) assay as a robust method for cytotoxicity screening in tumor cell lines. Key parameters include:
- Correlation : Strong correlation (r² = 0.89–0.99) between tetrazolium reduction and cell viability .
- Throughput: Suitable for high-throughput screening of quinazolinone derivatives against panels of human cancer cell lines (e.g., lung, colon, breast) .
Proposed Testing Strategy for Target Compound:
Anticancer Screening : Test against NCI-60 cell lines using MTT assays .
Antiviral Profiling : Evaluate anti-TMV activity via leaf-disk method, as in .
Kinase Inhibition : Assess EGFR or VEGFR2 binding using enzymatic assays.
Biological Activity
The compound 2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
The synthesis typically involves the reaction of various precursors under controlled conditions to yield the target quinazolinone derivative. The incorporation of the piperidine moiety is significant for enhancing biological activity.
Anticancer Activity
Quinazolinone derivatives have shown promising anticancer properties. For instance, studies indicate that certain quinazolinone compounds exhibit significant cytotoxicity against various cancer cell lines, including PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cells. The compound may share similar mechanisms due to its structural analogies.
| Cell Line | IC50 (μM) |
|---|---|
| PC3 | 10 |
| MCF-7 | 10 |
| HT-29 | 12 |
These results suggest that the compound could inhibit cell proliferation in a dose-dependent manner, making it a candidate for further development in cancer therapy .
Antimicrobial Activity
Research has demonstrated that quinazolinone derivatives possess antimicrobial properties. The compound's structure allows it to interact with bacterial cell walls or metabolic pathways, potentially leading to bactericidal effects. In vitro studies have shown varying degrees of activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Activity (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | 15 mm |
| Escherichia coli | 12 mm |
| Pseudomonas aeruginosa | 10 mm |
The presence of the chlorobenzyl and fluorophenyl groups may enhance its lipophilicity, aiding in membrane penetration and increasing efficacy .
The proposed mechanism by which this compound exerts its biological effects includes:
- Inhibition of Key Enzymes : It may act as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism, leading to impaired DNA synthesis and cell division .
- Induction of Apoptosis : Quinazolinones are known to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .
Case Studies
Several case studies have highlighted the effectiveness of quinazolinone derivatives:
- Study on Anticancer Activity : A study demonstrated that a series of quinazolinones exhibited significant growth inhibition on MCF-7 cells with an IC50 value comparable to standard chemotherapeutics .
- Antimicrobial Efficacy : Another investigation reported that derivatives with specific substitutions showed enhanced antibacterial activity against resistant strains, suggesting that modifications to the core structure could lead to improved therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
